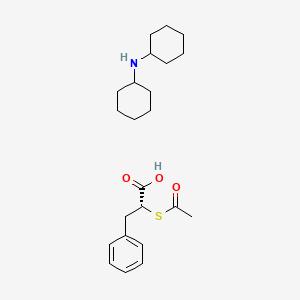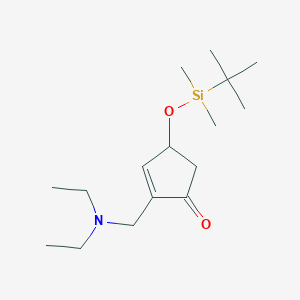![molecular formula C₉H₁₀F₃NO₂ B1142369 2-Amino-1-[3-(trifluorométhoxy)phényl]éthanol CAS No. 852392-18-8](/img/structure/B1142369.png)
2-Amino-1-[3-(trifluorométhoxy)phényl]éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol, also known as 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol, is a useful research compound. Its molecular formula is C₉H₁₀F₃NO₂ and its molecular weight is 221.18. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'urées 1,3-disubstituées
Le composé peut être utilisé dans la synthèse d'urées 1,3-disubstituées. La réaction de 1-[isocyanato(phényl)méthyl]adamantane avec des anilines contenant du fluor (chlore) a donné une série d'urées 1,3-disubstituées {svg_1}. Ce processus est important dans le développement de nouveaux composés chimiques {svg_2}.
2. Inhibiteurs de l'hydrolase d'époxyde soluble humaine (hsEH) Les urées 1,3-disubstituées résultantes sont des inhibiteurs prometteurs de l'hydrolase d'époxyde soluble humaine (hsEH). Cette enzyme est située dans la cascade de l'acide arachidonique et est impliquée dans le métabolisme des acides gras époxy {svg_3}.
Activités antibactériennes et antifongiques
Les composés fluorés comprenant des chalcones portant des substituants trifluorométhoxy ont montré des activités antibactériennes et antifongiques prometteuses {svg_4}. Ces composés ont été évalués contre quatre souches bactériennes et fongiques pathogènes Gram-positives et Gram-négatives {svg_5}.
4. Développement de nouveaux agents contre les infections bactériennes et fongiques La concentration minimale inhibitrice (CMI) pour ces composés a été déterminée par la méthode de dilution en série en tubes et a montré une activité potentielle. Ces résultats permettraient un accès prometteur à des études futures sur le développement de nouveaux agents contre les infections bactériennes et fongiques {svg_6}.
Synthèse de réactifs de trifluorométhoxylation
Le composé peut être utilisé dans la synthèse de réactifs de trifluorométhoxylation. Ce processus est important dans le développement de nouveaux composés chimiques {svg_7}.
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol are bacterial phenylalanyl tRNA synthetase and fatty acid amide hydrolase . These enzymes play crucial roles in protein synthesis and fatty acid metabolism, respectively .
Mode of Action
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol interacts with its targets by inhibiting their activity. It acts as a potent and selective ethanolamine inhibitor of bacterial phenylalanyl tRNA synthetase . Additionally, it serves as a competitive inhibitor of fatty acid amide hydrolase .
Biochemical Pathways
The inhibition of bacterial phenylalanyl tRNA synthetase disrupts protein synthesis, affecting the growth and survival of bacteria . On the other hand, the inhibition of fatty acid amide hydrolase alters the metabolism of fatty acids, potentially impacting various physiological processes .
Pharmacokinetics
Its molecular properties such as a relatively low molecular weight (22118) and a moderate LogP value (319980) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol’s action depend on the specific context. In bacteria, the inhibition of phenylalanyl tRNA synthetase can lead to growth inhibition or death . In mammals, the inhibition of fatty acid amide hydrolase can affect the levels of various fatty acid amides, potentially impacting pain and inflammation responses .
Propriétés
IUPAC Name |
2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZPXKBMIKDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

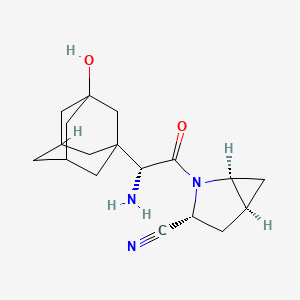


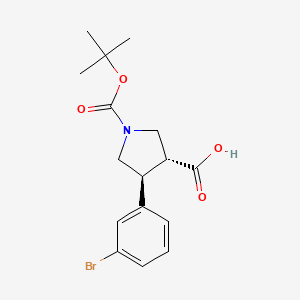
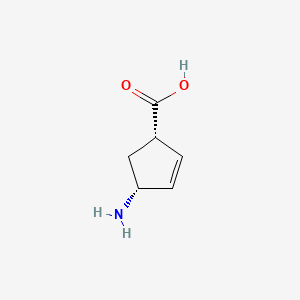
![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine](/img/new.no-structure.jpg)
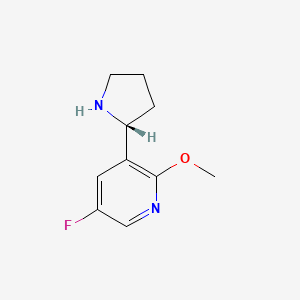

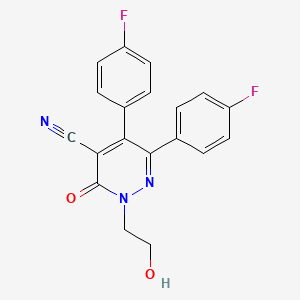
![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)
